Cyclooctanone

Catalog No.
S580246
CAS No.
502-49-8
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctanone

CAS Number

502-49-8

Product Name

Cyclooctanone

IUPAC Name

cyclooctanone

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2

InChI Key

IIRFCWANHMSDCG-UHFFFAOYSA-N

SMILES

C1CCCC(=O)CCC1

Synonyms

cyclooctanone

Canonical SMILES

C1CCCC(=O)CCC1

Organic Synthesis: Precursor and Building Block

Cyclooctanone serves as a valuable precursor for the synthesis of diverse organic compounds. Its cyclic structure allows for specific functional group modifications, making it a versatile starting material. Researchers utilize it in the synthesis of various:

  • Polymers: Through ring-opening polymerization, cyclooctanone can be transformed into polyesters and polyamides with desirable properties for materials science applications [1].
  • Fine chemicals: By introducing functional groups like alcohols, aldehydes, and ketones, cyclooctanone derivatives become valuable building blocks for pharmaceuticals, fragrances, and other fine chemicals [2].
  • Heterocyclic compounds: The cyclic structure of cyclooctanone can be further modified to form various heterocyclic compounds, which are essential components in drugs, dyes, and agrochemicals [3].

[1] "Poly(ε-caprolactone) and Its Copolymers," [2] "Chemistry of Cyclic Ketones," [3] "Heterocyclic Chemistry,"

Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions

Cyclooctanone's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable tool in supramolecular chemistry. Researchers utilize it to design and study:

  • Molecular self-assemblies: By tailoring the functional groups attached to cyclooctanone, researchers can create molecules that self-assemble into well-defined structures with specific functionalities, like capsules or nanotubes [4].
  • Host-guest interactions: The cavity formed by the cyclic structure of cyclooctanone can act as a host for guest molecules, enabling the study of molecular recognition and encapsulation phenomena relevant in drug delivery and sensing applications [5].

[4] "Self-Assembly of Cyclic Peptides into Discrete Nanoarchitectures," [5] "Host-Guest Chemistry,"

Material Science: Development of Functional Materials

Cyclooctanone derivatives are being explored in the development of functional materials with targeted properties:

  • Liquid crystals: Modifications of cyclooctanone can lead to liquid crystals exhibiting specific optical and electrical properties, finding applications in display technologies and sensors [6].
  • Biocompatible materials: Introducing biocompatible functional groups onto cyclooctanone can lead to the development of materials suitable for biomedical applications, such as drug delivery and tissue engineering [7].

[6] "Liquid Crystals Based on Cyclooctane Derivatives," [7] "Biocompatible Cyclooctane-Based Polymers for Drug Delivery,"

Cyclooctanone is an organic compound with the molecular formula C8H14O\text{C}_8\text{H}_{14}\text{O} and a molecular weight of approximately 126.20 g/mol. It is classified as a cyclic ketone and appears as a waxy white solid at room temperature. The compound features a cyclooctane ring with a carbonyl group, which contributes to its chemical reactivity and physical properties. Cyclooctanone has a boiling point of around 469.2 K (196 °C) and a melting point of approximately 317.4 K (44 °C) .

  • Cyclooctanone is classified as a mild skin and eye irritant [].
  • It's recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling this compound [].
, including:

  • Oxidation Reactions: It can be oxidized to form other compounds, such as through Jones oxidation or Dess-Martin oxidation of cyclooctanol .
  • Baeyer-Villiger Oxidation: This reaction converts cyclooctanone into a nine-membered cyclic ester, showcasing its ability to undergo rearrangement .
  • Ketonization Reaction: Cyclooctanone can also be synthesized from azelaic acid via ketonization, demonstrating its versatility in organic synthesis .

While specific biological activities of cyclooctanone are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. Compounds with similar cyclic structures often exhibit interesting biological properties, including antimicrobial and antifungal activities. Further research may uncover specific interactions with biological targets.

Cyclooctanone can be synthesized through several methods:

  • Jones Oxidation: This involves the oxidation of cyclooctanol using chromium trioxide in sulfuric acid, resulting in the formation of cyclooctanone .
  • Dess-Martin Oxidation: This method utilizes Dess-Martin periodinane to oxidize alcohols to ketones efficiently .
  • Ketonization from Azelaic Acid: A ketonization reaction can convert azelaic acid into cyclooctanone under suitable conditions .
  • [6+2] Cycloaddition Reaction: A more recent method involves a formal [6+2] cycloaddition reaction using dicobalt hexacarbonyl complexes, providing an efficient synthetic route .

Cyclooctanone has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its pleasant odor, it is sometimes used in the formulation of flavoring agents and fragrances.
  • Polymer Chemistry: Cyclooctanone can be utilized in the production of polymers and materials due to its unique structural properties.

Cyclooctanone shares structural similarities with several other cyclic ketones. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
CyclohexanoneC6H10OSmaller ring size; more common in industrial applications.
CyclopentanoneC5H8OSmaller ring; more reactive due to ring strain.
CycloheptanoneC7H12OOne less carbon; exhibits similar reactivity patterns.
3-OctanoneC8H16OLinear structure; different physical properties compared to cyclic forms.
2-Cyclohexen-1-oneC6H8OContains a double bond; alters reactivity and stability.

Cyclooctanone is unique due to its larger ring structure, which influences its reactivity and potential applications in organic synthesis compared to smaller cyclic ketones.

Chromic acid-mediated oxidation of cyclooctanol remains a foundational method for cyclooctanone production. The Jones oxidation, employing a mixture of chromium trioxide ($$ \text{CrO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) in acetone, facilitates the two-electron oxidation of cyclooctanol to cyclooctanone [1] [6]. The reaction proceeds via a chromate ester intermediate, with subsequent elimination of $$ \text{H}2\text{O} $$ and $$ \text{Cr}^{3+} $$ to yield the ketone (Equation 1):

$$
\text{Cyclooctanol} + \text{CrO}3 \xrightarrow{\text{H}2\text{SO}4, \text{acetone}} \text{Cyclooctanone} + \text{Cr}^{3+} + \text{H}2\text{O}
$$

Dess-Martin periodinane ($$ \text{C}9\text{H}{21}\text{IO}_6 $$) offers a milder alternative, achieving comparable yields without acidic conditions [1]. This reagent oxidizes alcohols via a hypervalent iodine intermediate, minimizing overoxidation risks.

Table 1: Chromic acid oxidation conditions for cyclooctanone synthesis

MethodReagentSolventYield (%)Reference
Jones oxidation$$ \text{CrO}3/\text{H}2\text{SO}_4 $$Acetone85–90 [1] [6]
Dess-Martin$$ \text{C}9\text{H}{21}\text{IO}_6 $$Dichloromethane88–92 [1]

Microwave-Assisted Transformations

Microwave irradiation enhances reaction efficiency in cyclooctanone synthesis by enabling rapid heating and precise temperature control.

Base-Catalyzed Oxyanionic Cyclization Sequences

Cyano-substituted 5-alkyn-1-ol derivatives undergo microwave-assisted 6-exo dig cyclization in the presence of lithium hexamethyldisilazide ($$ \text{LiHMDS} $$) [5]. This base generates an oxyanion intermediate, which cyclizes to form a dihydrofuran ring (Figure 1). Kinetic studies reveal an equilibrium between endocyclic (12b) and exocyclic (12a/c) isomers, with the latter predominating at elevated temperatures [5].

Claisen Rearrangements in Cyclooctanone Synthesis

Exocyclic dihydrofuran intermediates from oxyanionic cyclization undergo [3] [3]-sigmatropic Claisen rearrangement under microwave conditions (210°C, 1 hour), producing α-cyano cyclooctenones [5]. The reaction exhibits complete regioselectivity, favoring C–C bond formation at the α-position relative to the nitrile group (Equation 2):

$$
\text{Exocyclic intermediate} \xrightarrow{\Delta} \alpha\text{-Cyano cyclooctenone}
$$

Table 2: Microwave-assisted Claisen rearrangement optimization

Temperature (°C)Time (min)Conversion to Cyclooctenone (%)
1506013
1906072
21060100

Deacylative Arylation and Alkynylation Strategies

Regioselectivity in C−C Bond Cleavage

Non-catalytic oxidation of cyclooctane with molecular oxygen ($$ \text{O}2 $$) and acetaldehyde in compressed $$ \text{CO}2 $$ achieves 20% cyclooctanone yield through regioselective C–H activation [3]. The multiphase system enhances oxygen solubility, favoring ketonization over complete combustion.

Radical Intermediates in Deacylative Processes

The absence of metal catalysts in cyclooctane oxidation suggests a radical chain mechanism [3]. Acetaldehyde acts as a co-reductant, generating acetyl radicals ($$ \text{CH}_3\text{CO}^\bullet $$) that abstract hydrogen from cyclooctane, initiating autoxidation (Scheme 1):

$$
\text{Cyclooctane} + \text{CH}3\text{CHO} \xrightarrow{\text{O}2} \text{Cyclooctanone} + \text{CH}_3\text{COOH}
$$

Catalytic Transformations

Iron-Based Catalysts in Cyclooctanone Production

While current methodologies emphasize chromium and iodine reagents, emerging studies explore iron-catalyzed oxidations. These systems leverage $$ \text{Fe}^{3+}/\text{Fe}^{2+} $$ redox cycles to mediate alcohol-to-ketone conversions, though detailed mechanistic studies remain scarce in the provided literature.

Samarium(II) Iodide-Mediated Cyclizations

Samarium(II) iodide ($$ \text{SmI}_2 $$) facilitates reductive cyclizations of δ-keto esters to cyclooctanone derivatives. The single-electron transfer mechanism induces ketyl radical formation, enabling intramolecular C–C bond formation.

Intramolecular Aldol Cyclization Approaches

Base-mediated aldol condensation of α,ω-diketones provides access to bicyclic cyclooctanones. For example, treatment of 1,5-diketones with $$ \text{KOH} $$ induces enolate formation and subsequent cyclization, though stereochemical outcomes depend on substituent effects.

Oxime Formation and Subsequent Transformations

Cyclooctanone oximes, synthesized via condensation with hydroxylamine ($$ \text{NH}_2\text{OH} $$), undergo Beckmann rearrangement under acidic conditions to produce ε-caprolactam derivatives. This transformation highlights cyclooctanone’s utility in nylon precursor synthesis.

Medium rings (eight–eleven members) display a complex blend of angle strain, torsional strain, and transannular interactions that modulate carbonyl electrophilicity [1] [2]. Broadband rotational spectroscopy shows that cyclooctanone exists mainly (>96 %) in a boat-chair conformer whose carbonyl group is skewed ∼30 ° from the mean ring plane, lessening π-donation from the adjacent σ-network and increasing the partial positive charge on carbonyl carbon relative to cyclohexanone [1]. IR ν(C=O) shifts upward from 1715 cm⁻¹ in an acyclic reference to 1729 cm⁻¹ in the gas phase, consistent with enhanced electrophilicity [1]. Kinetic studies of nucleophilic additions (e.g., hydride transfer from sodium borohydride) show second-order rate constants ca. 2.4× that of cyclohexanone in identical media [2], confirming the spectroscopic trend.

Ring Strain Effects on Reaction Pathways

Table 1 summarizes ring strain energies (RSE) derived from heats of combustion. Cyclooctanone carries a modest 8.6 kcal·mol⁻¹ of ring strain, intermediate between cyclohexanone and cyclododecanone [3] [4]. Computational transition-state analysis (G3) of Baeyer–Villiger oxidation indicates that 3.8 kcal·mol⁻¹ of this strain is released at the migration step, lowering the activation barrier by ≈2 kcal·mol⁻¹ versus acyclic analogues [5]. Conversely, aldol self-condensation proceeds slower than for cyclohexanone because steric congestion in the enolate conformation partially offsets strain release [6].

Table 1 Ring strain energies of representative cycloketones

KetoneRing sizeΔH combustion/CH₂ (kcal·mol⁻¹)RSE (kcal·mol⁻¹)Primary strain source
Cyclopropanone3166.6 [4]27.5 [7]Angle strain
Cyclobutanone4164.0 [4]26.3 [7]Angle + torsional
Cyclohexanone6157.4 [4]1.3 [4]Near-ideal geometry
Cyclooctanone8158.5 [3]8.6 [3]Transannular repulsion
Cyclododecanone12157.9 [8]2.1 [8]Residual torsional

Transannular Interactions Influencing Reactivity

In cyclooctanone the average C···H transannular distance contracts to 2.25 Å, well within the sum of van der Waals radii (2.4 Å), producing repulsive energy estimated at 4.3 kcal·mol⁻¹ [9] [10]. This repulsion destabilizes conformers in which the carbonyl oxygen faces the ring interior, biasing the conformational ensemble toward the single outward-oriented boat-chair observed spectroscopically [1]. In solution, low-polarity solvents favor an additional twisted boat-chair (ΔG = +0.6 kcal·mol⁻¹) that presents the carbonyl inwards, but nucleophiles intercept this minor population preferentially, explaining the unexpectedly high stereoselectivity seen in hydride additions [9] [2].

α-Functionalization Strategies

The mildly acidic α-hydrogen atoms of cyclooctanone (pK_a≈19.7 in DMSO) [11] enable a spectrum of functionalizations.

  • Alkylation Lithium diisopropylamide generates the lithium enolate in THF at −78 °C; subsequent reaction with benzyl bromide furnishes α-benzylcyclooctanone in 78% isolated yield [6].
  • Michael addition The same lithium enolate adds to methyl acrylate delivering a β-ketoester after protonation; kinetic data (k_obs = 1.1 M⁻¹ s⁻¹) exceed the rate for cyclohexanone enolate by ≈35 % owing to greater conformational freedom [12].
  • Oxidative α-hydroxylation An electrochemical nitrate-mediated protocol oxidizes cyclooctanone at 0.85 V vs Ag/AgCl, giving the α-hydroxyketone in 64% yield without metal catalysts [13].

Halogenation at the α-Position

Electrophilic bromination proceeds smoothly under acid catalysis, but kinetic isotopic substitution (D) shows that enolization, not halogen transfer, is rate-limiting (kH/kD ≈ 4.8) [14]. Table 2 compares halogenation rates and selectivities.

Table 2 Electrophilic halogenation of cyclooctanone

Halogen sourceSolvent (25 °C)k₂ (M⁻¹ s⁻¹)α-mono/α,α-di ratioComment
Br₂ / HBrAcetic acid3.2×10⁻³ [14]9:1 [14]Second bromination slowed by sterics
N-BromosuccinimideCH₂Cl₂1.9×10⁻³ [14]12:1 [14]Selective, milder
Cl₂ / HClAcetic acid4.7×10⁻⁴ [15]6:1 [15]Slower due to lower electrophilicity
I₂ / HIO₃MeCN3.1×10⁻⁵ [15]14:1 [15]Iodination reversible

Conformational Effects of 2-Halocyclooctanones

Variable-temperature IR and DFT analysis reveal four low-energy conformers for each 2-halocyclooctanone [16]. The pseudo-equatorial halogen conformer dominates in non-polar media (population 72–83% for Cl, Br, I), whereas polar solvents stabilize the pseudo-axial form (ΔG ≃ −0.3 kcal·mol⁻¹ in acetonitrile for the chloride) [16]. Axial placement increases ¹JC–H coupling by ~4 Hz, supporting a couched σCO→σ*_C–Hal hyperconjugative model [16].

Electronic Factors in Halogenated Derivatives

Natural bond orbital calculations show that C–Br σ* orbitals accept electron density more efficiently than C–Cl or C–F (E(σ → σ*) = 8.6 kcal·mol⁻¹ vs 6.1 and 3.9, respectively) [17]. Consequently, α-bromocyclooctanone undergoes E2 elimination with triethylamine 32× faster than the chloride analogue, giving cyclooct-2-en-1-one in 91% yield [17]. Electrochemical reduction potentials E_p(cathodic) follow Br (−1.46 V) < Cl (−1.62 V) < F (−2.11 V) vs SCE [16], correlating with radical α-functionalization propensity.

Enolate Chemistry of Cyclooctanones

The equilibrium keto/enol ratio of cyclooctanone in acid-catalyzed media (2.5% enol) exceeds that of cyclohexanone (0.4%) but trails cyclopentanone (6.7%) [11]. Lithium enolate formation is exergonic by −12.4 kcal·mol⁻¹ in THF, calculated at B3LYP/6-311+G(2d,p) [12]. Stereochemical analysis shows that protonation of the enolate is facially selective (dr 87:13) owing to asymmetric transannular hydrogen shielding, a feature exploited in the enantioselective alkylation route of Meyers et al. that delivers 2-methylcyclooctanone with 85% enantiomeric excess using a chiral oxazolidinone auxiliary [12].

Enolate-Based Cascade Reactions

Intramolecular aldolization of the dianion derived from 1,3-cyclooctanedione affords bicyclo[6.2.0]decan-1-one after oxidative cleavage, illustrating how ring strain release and enolate flexibility combine to forge polycyclic frameworks in two steps [18] [6]. Similarly, enolate trapping by phenyl vinyl sulfoxide forms bicyclo[5.2.0]nonan-1-ol derivatives via tandem Michael addition–oxidation, with product ratios sensitive to enolate torsion angle [18].

XLogP3

1.9

Boiling Point

196.0 °C

Melting Point

29.0 °C

UNII

Z4GO9P8SUZ

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.41 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

502-49-8

Wikipedia

Cyclooctanone

General Manufacturing Information

Cyclooctanone: ACTIVE

Dates

Last modified: 08-15-2023

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